![molecular formula C24H24N2O3 B3514458 2-(3,4-dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B3514458.png)
2-(3,4-dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole
Overview
Description
2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring, which is fused with a phenyl ring substituted with methoxy groups and an ethyl chain linked to a methylphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reactions:
Reaction Conditions: These reactions often require specific conditions such as the presence of a base, elevated temperatures, and inert atmosphere to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenyl)ethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the benzodiazole ring and the 2-(4-methylphenoxy)ethyl group.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but includes an acetamide group instead of the benzodiazole ring.
3,4-Dimethoxyphenylacetic acid: This compound contains the 3,4-dimethoxyphenyl group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-8-11-19(12-9-17)29-15-14-26-21-7-5-4-6-20(21)25-24(26)18-10-13-22(27-2)23(16-18)28-3/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWMTIUSOKSZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Chlorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3514378.png)
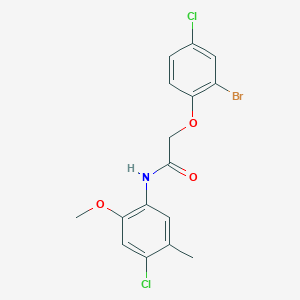
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-phenoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3514385.png)
![4-{[4-(benzyloxy)-3-bromo-5-methoxybenzyl]amino}phenol](/img/structure/B3514399.png)
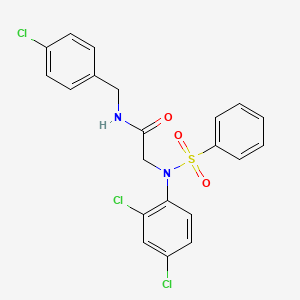
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B3514413.png)
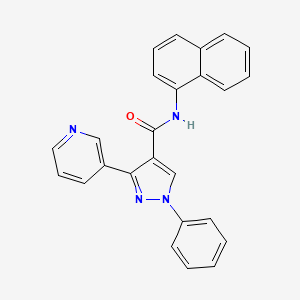
![N-(3-acetylphenyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide](/img/structure/B3514421.png)

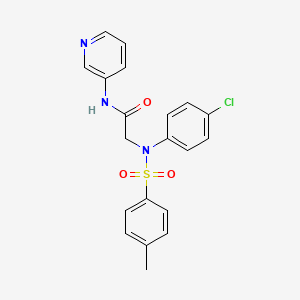
![N-[2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B3514436.png)
![N~1~-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B3514446.png)
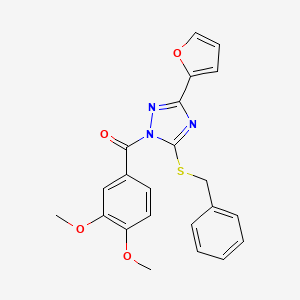
![3-bromo-4-ethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3514462.png)
